

Solubility Profile of 4-Hydroxyacetophenone Oxime: A Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxyacetophenone oxime

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This technical guide provides a comprehensive overview of the solubility of **4-Hydroxyacetophenone oxime** in various solvents. Due to the limited availability of extensive quantitative data in publicly accessible literature, this guide synthesizes available qualitative, semi-quantitative, and specific quantitative findings to offer a thorough understanding for research and development applications.

Quantitative Solubility Data

Comprehensive quantitative solubility data for **4-Hydroxyacetophenone oxime** across a wide range of solvents and temperatures is not extensively available in the public domain. However, specific experimental data has been identified in a doctoral thesis and from commercial suppliers.

A key study identified is the PhD thesis, "Bridging the Gap in Sustainable Continuous Chemicals Manufacture: Integrating Upstream Synthesis and Downstream Crystallisation," which determined the solubility of **4-hydroxyacetophenone oxime** in ethanol/water mixtures at 20°C using a gravimetric method.^[1] While the full dataset from this thesis is not publicly available, the methodology provides a basis for reproducible experimental determination.

The most specific publicly available quantitative data comes from commercial suppliers:

Table 1: Quantitative Solubility of **4-Hydroxyacetophenone Oxime**

Solvent	Temperature (°C)	Solubility	Unit	Source
Dimethyl Sulfoxide (DMSO)	Not Specified	≥ 100	mg/mL	MedchemExpress[2]

Qualitative and Semi-Quantitative Solubility Data

Qualitative assessments of solubility are available from various chemical suppliers and patent literature. This information is valuable for initial solvent screening and selection for synthesis, purification, and formulation.

Table 2: Qualitative and Semi-Quantitative Solubility of **4-Hydroxyacetophenone Oxime**

Solvent	Solubility Description	Source
Ethyl Acetate	Slightly Soluble	ChemBK
Methanol	Slightly Soluble	ChemBK
Organic Solvents	Generally Soluble	CymitQuimica
t-Butanol, Trifluoroethanol, Tetrahydrofuran, Acetonitrile/Water	Implied solubility from use as reaction/recrystallization solvents	WO1996013480A1[3]

Experimental Protocols

A detailed experimental protocol for determining the solubility of a compound like **4-Hydroxyacetophenone oxime** using the gravimetric method is described below. This method is based on the procedure mentioned in the key PhD thesis and general gravimetric solubility determination protocols.[1][4][5]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the solute in a specific solvent at a controlled temperature, taking a known mass of the solution, evaporating the solvent, and then

weighing the remaining solute.

Apparatus and Materials:

- **4-Hydroxyacetophenone oxime** (solute)
- Selected solvent(s)
- Thermostatic shaker bath or magnetic stirrer with hotplate
- Analytical balance (accurate to ± 0.1 mg)
- Vials with airtight seals
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- Pre-weighed drying oven or vacuum oven

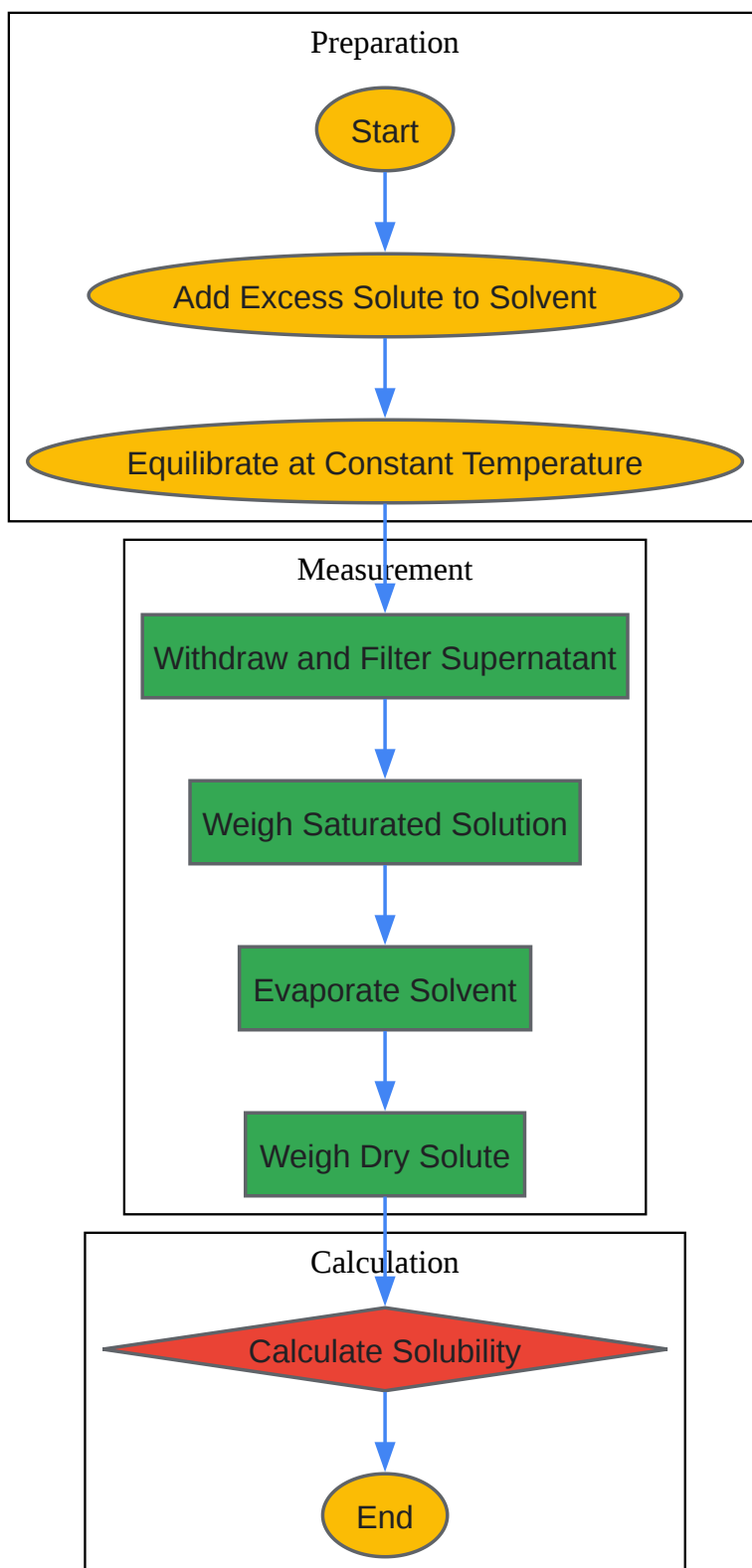
Procedure:

- Preparation of Saturated Solution:
 - An excess amount of **4-Hydroxyacetophenone oxime** is added to a known volume of the selected solvent in a sealed vial.
 - The vial is placed in a thermostatic shaker bath set to the desired temperature.
 - The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed. The presence of undissolved solid is essential to confirm saturation.
- Sample Withdrawal and Filtration:
 - After equilibration, the agitation is stopped, and the solid is allowed to settle.
 - A sample of the supernatant is carefully withdrawn using a pre-heated (to the experimental temperature) syringe to avoid premature crystallization.

- The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed vial.
- Mass Determination:
 - The vial containing the filtered saturated solution is weighed to determine the total mass of the solution.
 - The solvent is then evaporated from the vial. This can be done at ambient temperature if the solvent is volatile, or in a drying oven at a temperature that will not cause decomposition of the solute. A vacuum oven is preferred to facilitate evaporation at a lower temperature.
 - The vial containing the dry solute is weighed again. This process of drying and weighing is repeated until a constant mass is achieved.
- Calculation of Solubility:
 - The mass of the solute is the final constant mass of the vial minus the initial mass of the empty vial.
 - The mass of the solvent is the total mass of the solution minus the mass of the solute.
 - Solubility is then calculated and can be expressed in various units, such as g/100g of solvent, mg/mL, or mole fraction.

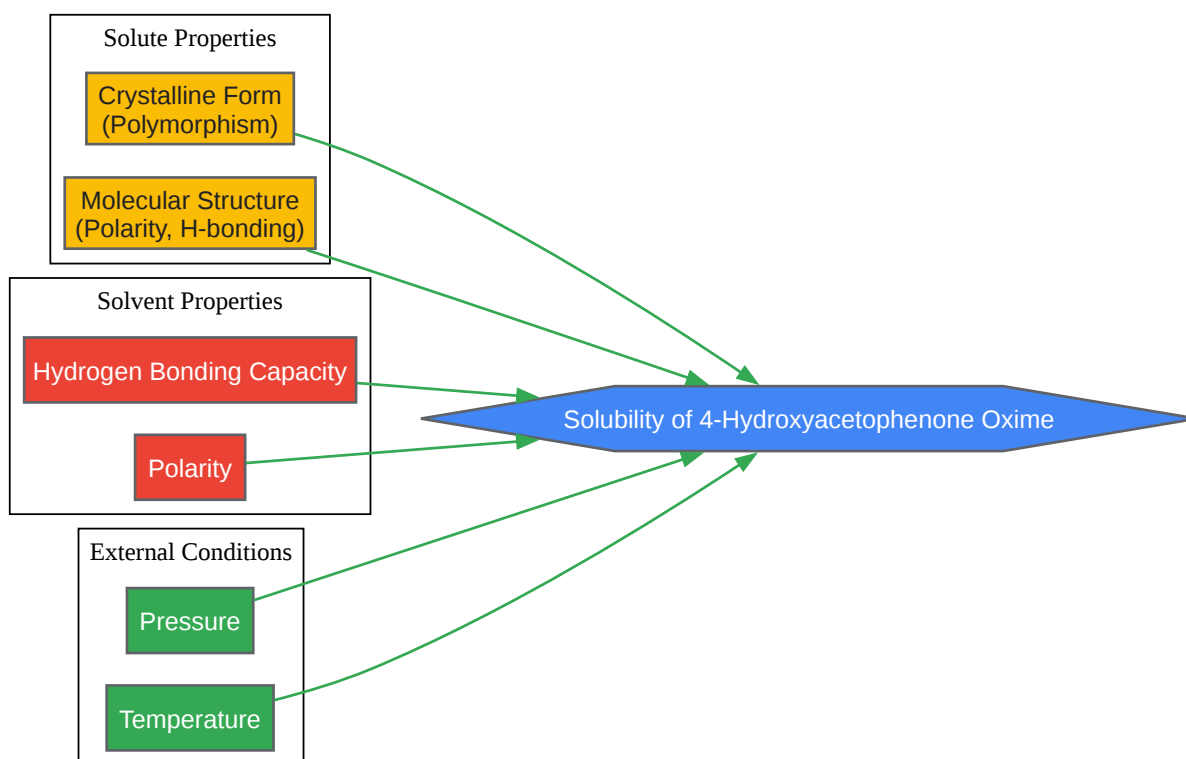
Visualization of Experimental Workflow and Logical Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.



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Caption: Experimental workflow for gravimetric solubility determination.



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Caption: Factors influencing the solubility of **4-Hydroxyacetophenone Oxime**.

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- To cite this document: BenchChem. [Solubility Profile of 4-Hydroxyacetophenone Oxime: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8034486#solubility-of-4-hydroxyacetophenone-oxime-in-different-solvents]

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